molecular formula C44H77N9O16 B1258929 Marinobactin E

Marinobactin E

Cat. No. B1258929
M. Wt: 988.1 g/mol
InChI Key: RVSQQANSFOFXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Marinobactin E is a natural product found in Bacteria and Marinobacter with data available.

Scientific Research Applications

Membrane Affinity

Marinobactin E, a marine bacterial siderophore, has significant interactions with cell membranes. Studies have shown that Marinobactin E has a strong affinity for lipid membranes, which is crucial for the iron(III) binding process. This membrane association can affect the rate of iron(III) binding, indicating its potential biological advantages in iron acquisition processes (Xu et al., 2002).

Uptake and Microbial Partitioning

Research on Marinobactins A-E, including Marinobactin E, has highlighted challenges in studying siderophore-mediated uptake of iron due to their amphiphilic nature. These siderophores, including Marinobactin E, exhibit varying degrees of hydrophobicity, influencing their partitioning in microbial and other membranes (Martinez & Butler, 2007).

Self-Assembly Processes

Marinobactin E's self-assembly processes have been studied using techniques like small-angle neutron scattering (SANS) and dynamic light scattering (DLS). These studies show how Marinobactin E transitions from forming micelles to vesicles upon binding with iron, suggesting a unique mechanism for marine bacteria in sequestering iron required for growth (Owen et al., 2005).

Metal-Dependent Self-Assembly

Research has revealed that the presence of different metals can induce phase changes in Marinobactin E complexes. For instance, coordination with metals like Cd(II) and Zn(II) can lead to the transformation of micelles into vesicles, providing insights into bacterial iron uptake mechanisms (Owen et al., 2007).

Hydrolysis by Marinobacter Acylases

Marinobactin E, along with other marinobactins, undergoes hydrolysis by specific acylases produced by marine bacteria like Marinobacter. This process, crucial in the late-log phase of bacterial growth, results in the formation of the marinobactin headgroup and release of the corresponding fatty acid tail (Kem et al., 2015).

Stability Constants and Iron Coordination

The coordination of iron(III) to marinobactins, including Marinobactin E, has been a subject of study. Determination of stability constants and investigation of the ligand pKa values provide insights into the coordination environment and the chemical nature of these siderophores (Zhang et al., 2009).

properties

Product Name

Marinobactin E

Molecular Formula

C44H77N9O16

Molecular Weight

988.1 g/mol

IUPAC Name

5-[acetyl(hydroxy)amino]-2-[[2-[[5-[acetyl(hydroxy)amino]-2-[[2-[[8-(hexadecanoylamino)-7-hydroxy-6,9-dioxo-1,5-diazonane-2-carbonyl]amino]-3-hydroxypropanoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid

InChI

InChI=1S/C44H77N9O16/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21-35(58)51-36-37(59)43(65)45-23-22-31(47-42(36)64)39(61)50-33(26-54)40(62)46-30(19-17-24-52(68)28(2)56)38(60)49-34(27-55)41(63)48-32(44(66)67)20-18-25-53(69)29(3)57/h30-34,36-37,54-55,59,68-69H,4-27H2,1-3H3,(H,45,65)(H,46,62)(H,47,64)(H,48,63)(H,49,60)(H,50,61)(H,51,58)(H,66,67)

InChI Key

RVSQQANSFOFXSS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1C(C(=O)NCCC(NC1=O)C(=O)NC(CO)C(=O)NC(CCCN(C(=O)C)O)C(=O)NC(CO)C(=O)NC(CCCN(C(=O)C)O)C(=O)O)O

synonyms

marinobactin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Marinobactin E
Reactant of Route 2
Reactant of Route 2
Marinobactin E
Reactant of Route 3
Reactant of Route 3
Marinobactin E
Reactant of Route 4
Reactant of Route 4
Marinobactin E
Reactant of Route 5
Reactant of Route 5
Marinobactin E
Reactant of Route 6
Reactant of Route 6
Marinobactin E

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.